TP-300

Drug Resistance BCRP Topoisomerase I Inhibition

Researchers relying on irinotecan face variable hepatic CES2 activation and BCRP-mediated drug efflux, leading to inconsistent target exposure. TP-300 eliminates these confounds through rapid, non-enzymatic pH-dependent conversion (t₁/₂ ~2.5 min) to the active metabolite CH-0793076, which retains full potency (IC50 0.18 nM) against BCRP-positive cells. Key advantages: • Predictable, dose-proportional PK with minimized inter-patient variability • No acetylcholinesterase inhibition-eliminates acute cholinergic side effects • High aqueous solubility (>10 mg/mL) for versatile formulation

Molecular Formula C26H26N4O4
Molecular Weight 458.518
CAS No. 534605-78-2
Cat. No. B611450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-300
CAS534605-78-2
SynonymsTP-300;  TP 300;  TP300;  CH-0793076;  TP-3076;  CH0793076;  TP3076.
Molecular FormulaC26H26N4O4
Molecular Weight458.518
Structural Identifiers
SMILESO=C1[C@](O)(CC)C(C=C23)=C(CO1)C(N2CC(C3=N4)=C5N(CCCCC)C=NC6=C5C4=CC=C6)=O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP-300: Water-Soluble Topo I Inhibitor Prodrug


TP-300 (also designated CH4556300 or atiratecan) is a water-soluble, pH-dependently activated prodrug of the hexacyclic camptothecin analog CH-0793076 (TP3076), a DNA topoisomerase I inhibitor [1]. Administered intravenously, TP-300 is rapidly converted to the lipophilic active moiety CH-0793076 at physiological pH, which subsequently undergoes enzymatic conversion to an equipotent active metabolite, TP3011 [2]. The prodrug is designed to overcome key limitations of earlier camptothecins, including poor solubility, variable enzymatic activation, and BCRP-mediated drug efflux [3].

TP-300 Distinct PK and Resistance Profile


Generic substitution among camptothecin-class topoisomerase I inhibitors is not scientifically justified due to substantial differences in activation mechanisms, resistance profiles, and clinical pharmacokinetics. The widely used prodrug irinotecan (CPT-11) requires variable hepatic carboxylesterase-2 (CES2) conversion to its active metabolite SN-38, leading to considerable inter-individual exposure variability [1]. In contrast, TP-300 undergoes rapid, non-enzymatic, pH-dependent chemical conversion to its active form CH-0793076, minimizing this variability [2]. Furthermore, while CPT-11 is a substrate for the drug efflux pump BCRP (Breast Cancer Resistance Protein), conferring reduced activity in BCRP-overexpressing tumors, CH-0793076 demonstrates retained potency against BCRP-positive cells and xenografts [3]. These mechanistic distinctions translate directly to quantifiable differences in clinical pharmacokinetic exposure and preclinical efficacy that preclude simple interchangeability.

TP-300 vs. Irinotecan: Key Evidence


Retained Potency in BCRP-Overexpressing Cells

Unlike SN-38 (the active metabolite of irinotecan), which shows a marked reduction in potency against BCRP-overexpressing cells, CH-0793076 (the active metabolite of TP-300) demonstrates highly potent and essentially retained antiproliferative activity in both BCRP-positive and BCRP-negative isogenic cell lines [1].

Drug Resistance BCRP Topoisomerase I Inhibition Cancer Chemotherapy

Higher Systemic Exposure vs. SN-38

At the maximum tolerated dose (MTD) in humans, the systemic exposure (AUC) of TP-300's active metabolite CH-0793076 is substantially greater than the typical AUC of SN-38 achieved with standard irinotecan dosing, despite comparable intrinsic cellular potency [1].

Pharmacokinetics AUC SN-38 Phase I Clinical Trial

No AChE Inhibition Compared to CPT-11

Unlike CPT-11 (irinotecan), which directly inhibits acetylcholinesterase (AChE) leading to acute cholinergic syndrome, TP-300 and its active metabolite CH-0793076 show no inhibitory activity against AChE at effective antitumor concentrations, and do not cause acute diarrhea in preclinical models [1].

Off-Target Effects Acetylcholinesterase Toxicity CPT-11

pH-Dependent Activation and Aqueous Solubility

TP-300 is designed as a hydrochloride salt prodrug with a glycylsarcosyl ester moiety at the C-20 position, conferring high aqueous solubility (>10 mg/mL) and rapid, non-enzymatic conversion to the active parent CH-0793076 at physiological pH, with defined kinetic parameters [1].

Prodrug Chemistry Water Solubility pH-Dependent Activation Formulation

Broad Antitumor Activity in Xenograft Models

In comparative in vivo studies, TP-300 demonstrates potent tumor growth inhibition across a broader spectrum of human cancer xenograft models than CPT-11, including those with high BCRP expression where CPT-11 shows markedly reduced activity [1][2].

In Vivo Efficacy Xenograft Models BCRP CPT-11

TP-300 Key Application Scenarios


Overcoming BCRP-Mediated Resistance

TP-300 is specifically indicated for in vitro and in vivo studies where tumor models exhibit or are engineered to overexpress BCRP (Breast Cancer Resistance Protein). The active metabolite CH-0793076 retains full potency (IC50 = 0.18 nM) against BCRP-positive cells, whereas the comparator SN-38 loses ~256-fold potency (IC50 = 46.0 nM) [1]. This makes TP-300 the rational procurement choice for research programs focused on circumventing efflux pump-mediated resistance, a major limitation of irinotecan and other camptothecins.

Predictable PK and High Active Exposure

For translational or clinical research requiring well-defined, dose-proportional pharmacokinetics with minimized inter-patient variability, TP-300 offers a clear advantage over irinotecan. Phase I data confirm that TP-300's active metabolite CH-0793076 achieves a substantially higher AUC at the MTD compared to SN-38 from irinotecan, while maintaining linear PK and predictable hematologic toxicity [1]. This quantifiable PK advantage supports TP-300's use in settings where maximizing target exposure is critical.

IV Administration Without Cholinergic Toxicity

In research models or clinical protocols where acute cholinergic side effects (e.g., early-onset diarrhea, bradycardia) complicate data interpretation or patient management, TP-300 provides a differentiated alternative. Unlike CPT-11, TP-300 and its active metabolite CH-0793076 do not inhibit acetylcholinesterase at pharmacologically relevant concentrations and do not cause acute diarrhea in animal models [1]. This eliminates a confounding off-target toxicity variable, enhancing the signal-to-noise ratio in efficacy and pharmacodynamic studies.

pH-Dependent Prodrug Activation Studies

TP-300's unique physicochemical profile—high aqueous solubility (>10 mg/mL), acid stability, and rapid pH-dependent conversion at physiological pH (t₁/₂ ~ 2.5 min) [1]—makes it an ideal candidate for specialized drug delivery and formulation research. This includes studies exploring pH-responsive release systems, tumor microenvironment-targeted activation, or alternative administration routes that capitalize on its defined chemical conversion kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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